molecular formula C11H21NO5S B054189 Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide CAS No. 3637-26-1

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide

Cat. No.: B054189
CAS No.: 3637-26-1
M. Wt: 279.36 g/mol
InChI Key: BCAIDFOKQCVACE-UHFFFAOYSA-N
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Description

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide is a high-purity, synthetic ammonium hydroxide compound offered for research and development purposes. This chemical features a unique structure combining a sulphopropyl group, a complex ether chain, and an unsaturated keto-ester moiety, making it a subject of interest for specialized investigative applications. Researchers value this compound for its potential as a building block in organic synthesis and for exploring structure-activity relationships in novel material science. Its defined molecular architecture suggests potential for specific ionic interactions and solubility properties, which can be critical in designing advanced polymers, surfactants, or specialized ligands. While its full mechanistic profile is still being characterized in scientific literature, its structure indicates potential for modification of surface properties and engagement in nucleophilic reactions. This product is intended for laboratory use by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-10(2)11(13)17-8-7-12(3,4)6-5-9-18(14,15)16/h1,5-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAIDFOKQCVACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41488-70-4
Record name Poly(sulfobetaine methacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41488-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10189895
Record name Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide
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Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3637-26-1
Record name Sulfobetaine methacrylate
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URL https://commonchemistry.cas.org/detail?cas_rn=3637-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide
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Record name Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide
Source EPA DSSTox
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Record name Dimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl](3-sulphopropyl)ammonium hydroxide
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Biological Activity

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide, commonly referred to as DMAPS, is a zwitterionic monomer with significant biological activity and applications in various fields, particularly in biomedical and material sciences. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate
  • Molecular Formula : C₁₁H₂₁NO₅S
  • Molecular Weight : 279.36 g/mol
  • CAS Number : 3637-26-1

Biological Activity Overview

DMAPS exhibits a range of biological activities that make it suitable for applications in drug delivery, tissue engineering, and as a component in biocompatible materials.

1. Stem Cell Research

Research indicates that DMAPS plays a crucial role in the development of synthetic polymer coatings, such as PMEDSAH (poly(2-methacryloyloxyethyl phosphorylcholine)), which support the long-term growth of human embryonic stem cells. This capability is vital for standardizing culture conditions and enhancing the understanding of stem cell behavior (Villa-Diaz et al., 2010).

2. Antifouling Properties

DMAPS has been utilized to create zwitterionic sulfobetaine polymer surfaces that exhibit antifouling properties. These surfaces reduce protein adsorption and bacterial attachment, which are critical for improving the performance and longevity of implanted medical devices (Zhang et al., 2017).

3. Drug Delivery Systems

The compound's zwitterionic nature contributes to its biocompatibility and hemocompatibility, making it an ideal candidate for drug delivery systems. Studies have shown that DMAPS can enhance the stability and efficacy of drug formulations, particularly in targeted therapies (Zhao et al., 2020).

The biological activity of DMAPS is primarily attributed to its ability to undergo polymerization, which allows it to interact with various biomolecules. This interaction can influence the structure and function of proteins and nucleic acids, potentially leading to enhanced therapeutic effects.

Case Study 1: Stem Cell Growth Enhancement

Villa-Diaz et al. (2010) demonstrated that PMEDSAH coatings containing DMAPS significantly improved the proliferation and maintenance of human embryonic stem cells in vitro. The study highlighted the importance of surface chemistry in stem cell culture environments.

Case Study 2: Antifouling Surface Development

Zhang et al. (2017) investigated the use of DMAPS-modified surfaces in preventing bacterial colonization on medical implants. Their findings indicated a substantial reduction in biofilm formation compared to unmodified surfaces, underscoring the potential for improving implant success rates.

Research Findings Summary

Application AreaKey Findings
Stem Cell ResearchEnhanced growth and maintenance of human embryonic stem cells using DMAPS-coated surfaces (Villa-Diaz et al., 2010).
Antifouling PropertiesSignificant reduction in bacterial adhesion on DMAPS-modified surfaces (Zhang et al., 2017).
Drug DeliveryImproved stability and efficacy in drug formulations utilizing DMAPS (Zhao et al., 2020).

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C11H21NO5SC_{11}H_{21}NO_{5}S
  • Molecular Weight: 279.36 g/mol
  • CAS Number: 3637-26-1
  • Appearance: White crystalline powder
  • Solubility: Soluble in water

Functional Groups

The presence of functional groups such as the dimethylammonium group and sulfonate contributes to its unique chemical behavior, enabling various interactions with biological systems and materials.

Polymer Chemistry

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide is primarily used in the synthesis of polysulfobetaines. These polymers exhibit interesting properties such as:

  • Antielectrolyte behavior in aqueous salt solutions.
  • Biocompatibility and hemocompatibility , making them suitable for biomedical applications such as drug delivery systems.

Antimicrobial Agent

Research indicates that DMAPS possesses antimicrobial properties. It has been studied for its potential applications in:

  • Biocides and preservatives : Effective in preventing microbial growth on surfaces, particularly in healthcare settings.
  • Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis and death.

Drug Delivery Systems

Due to its zwitterionic nature, DMAPS can be utilized in drug formulation and delivery systems. Its compatibility with biological tissues enhances its potential for use in:

  • Targeted drug delivery : Facilitating the transport of therapeutic agents to specific sites within the body.

Material Science

In material science, DMAPS can be incorporated into coatings and films, providing:

  • Enhanced durability against microbial colonization.
  • Improved surface properties , making materials more resistant to biofouling.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a biocide in industrial applications.

Case Study 2: Drug Delivery Applications

Research focused on the use of DMAPS in formulating drug delivery systems demonstrated its ability to encapsulate therapeutic agents effectively. In vitro studies showed enhanced cellular uptake and controlled release profiles, highlighting its utility in targeted therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of quaternary ammonium salts with modifications in substituents and counterions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
CAS No. Key Functional Groups Counterion Molecular Formula (if available) Applications
3637-26-1 Sulphopropyl, methacryloyloxyethyl Hydroxide C₁₁H₂₁NO₅S Surfactants, polymer crosslinking
5205-95-8 Methacrylamidopropyl, sulphopropyl Betaine Not available Biochemical research (zwitterionic)
13223-03-5 Methacryloyloxyethyl, ethyl sulphate Ethyl sulphate Not available Industrial surfactants
30361-28-5 Chloro-hydroxypropyl, methacryloyloxyethyl Chloride C₁₃H₂₄ClNO₄ Antimicrobial coatings
70055-71-9 Methacryloyloxyethyl, toluene sulphonate Toluene sulphonate Not available Polymer electrolytes
Key Observations:
  • Counterion Influence: The hydroxide counterion in the target compound offers higher solubility in aqueous media compared to chloride or sulphate salts, which are more stable in non-polar environments .
  • Functional Groups :
    • Sulphopropyl : Enhances water solubility and ionic conductivity, making it suitable for ion-exchange membranes .
    • Methacryloyloxyethyl : Facilitates radical polymerization, enabling use in acrylic resins and adhesives .
    • Betaine (5205-95-8) : Zwitterionic structure ideal for biocompatible applications like drug delivery .

Thermal and Chemical Stability

  • Thermal Decomposition : Compounds with sulphonate groups (e.g., 3637-26-1) exhibit char-forming behavior under heat, improving flame retardancy in polymers. This is corroborated by studies on similar sulphonated ammonium salts in unsaturated polyester resins, where char layers reduced mass loss rates .
  • Reactivity : The methacryloyl group in 3637-26-1 allows copolymerization with styrene or acrylates, whereas ethyl sulphate derivatives (13223-03-5) are less reactive due to steric hindrance .

Preparation Methods

Reaction of Dimethylaminoethyl Methacrylate with 1,3-Propane Sultone

The most cited preparation route involves a two-step quaternization and sulfopropylation process. In the first step, dimethylaminoethyl methacrylate (DMAEMA) reacts with 1,3-propane sultone in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The tertiary amine group of DMAEMA undergoes nucleophilic attack on the sultone’s electrophilic carbon, opening the ring and forming a sulfopropyl ammonium intermediate.

Reaction Conditions

  • Molar Ratio : DMAEMA : 1,3-propane sultone = 1 : 1.05 (5% excess sultone to ensure complete conversion).

  • Temperature : 60–70°C under nitrogen atmosphere.

  • Catalyst : Triethylamine (0.5–1 mol%) to neutralize acidic byproducts.

The intermediate is subsequently hydrolyzed with aqueous sodium hydroxide (10% w/v) to yield the final betaine structure. Purification involves precipitation in acetone, followed by vacuum drying at 50°C.

Key Data

ParameterValueSource
Yield85–90%
Melting Point147–149°C
Solubility in Water500 g/L at 20°C

Esterification of Preformed Ammonium Hydroxide

Methacryloylation of Dimethyl(3-sulphopropyl)ammonium Ethanol

Direct esterification of dimethyl(3-sulphopropyl)ammonium ethanol with methacrylic anhydride provides a high-purity product. This method avoids side reactions by using protecting groups for the sulphonate moiety.

Steps

  • Protection : The sulphonate group is protected as its tert-butyl ester using Boc₂O in THF.

  • Esterification : Methacrylic anhydride (1.2 eq) reacts with the ethanolamine derivative at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP).

  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the final compound.

Analytical Validation

  • ¹H NMR : δ 5.71 (s, 1H, CH₂=C), δ 4.30 (t, 2H, OCH₂), δ 3.40 (m, 2H, NCH₂).

  • SEC : Mₙ = 19,100 Da, Đ = 1.10.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Commercial manufacturers (e.g., Sigma-Aldrich) employ continuous flow systems to enhance reproducibility. Key parameters include:

ParameterValueSource
Residence Time30 minutes
Pressure2–3 bar
Throughput400 kg/m³ bulk density

Quality Control

  • pH : 6.3 (100 g/L solution).

  • WGK Rating : 3 (highly water-endangering).

Challenges and Mitigation Strategies

Byproduct Formation

  • Oligomerization : The methacryloyl group may undergo unintended polymerization. Addition of hydroquinone (0.1 wt%) inhibits radical initiation.

  • Sulfonate Hydrolysis : Acidic conditions degrade the sulphopropyl group. Maintaining pH > 6 during quaternization prevents this .

Q & A

Q. How can researchers design reactors to scale up synthesis while maintaining zwitterionic functionality and minimizing byproducts?

  • Methodological Answer : Implement continuous-flow reactors with inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring. Optimize residence time and mixing efficiency using computational fluid dynamics (CFD). Validate with pilot-scale batches and compare impurity profiles via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide
Reactant of Route 2
Reactant of Route 2
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide

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